![molecular formula C8H10N2O B1271630 4-(Aminomethyl)benzamide CAS No. 369-53-9](/img/structure/B1271630.png)
4-(Aminomethyl)benzamide
Overview
Description
4-(Aminomethyl)benzamide is an organic compound with the molecular formula C8H10N2O . It is also known as 4-Aminomethyl-benzamide and has an average mass of 150.178 Da . It is used in the pharmaceutical industry and is a key component in the synthesis of therapeutic agents .
Synthesis Analysis
The synthesis of benzamides, including 4-(Aminomethyl)benzamide, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of 4-(Aminomethyl)benzamide consists of a benzamide group with an aminomethyl group attached to the fourth carbon of the benzene ring . The molecular formula is C8H10N2O .Chemical Reactions Analysis
The reaction for the synthesis of benzamides involves the direct condensation of benzoic acids and amines . This reaction is facilitated by a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation .Physical And Chemical Properties Analysis
4-(Aminomethyl)benzamide has an average mass of 150.178 Da and a monoisotopic mass of 150.079315 Da . Further physical and chemical properties were not found in the search results.Scientific Research Applications
Potential Tyrosine Kinase Inhibitors
A number of new compounds containing the 4-(aminomethyl)benzamide fragment as a linker were designed and synthesized, and their biological activities were evaluated as potential anticancer agents . The majority of the compounds showed a potent inhibitory activity against the tested kinases .
Anticancer Activity
The cytotoxicity activity of the designed compounds was studied in two hematological and five solid cell lines in comparison with the reference drugs . The analogues 11 and 13 with the (trifluoromethyl)benzene ring in the amide or amine moiety of the molecule were proven to be highly potent against EGFR, with 91% and 92% inhibition at 10 nM, respectively .
Molecular Docking
The docking of synthesized target compounds for nine protein kinases contained in the Protein Data Bank (PDB) database was carried out . The molecular modeling results for analogue 10 showed that the use of the 4-(aminomethyl)benzamide as a flexible linker leads to a favorable overall geometry of the molecule .
4. Inhibitors of Ebola and Marburg Virus Infections 4-(Aminomethyl)benzamide-based inhibitors are effective against Ebola and Marburg viruses . These inhibitors are suitable for further optimization as inhibitors of filovirus entry, with the potential to be developed as therapeutic agents for the treatment and control of Ebola virus infections .
Metabolic Stability
Representative compounds have shown good metabolic stability in plasma and liver microsomes (rat and human), and did not inhibit CYP3A4 nor CYP2C9 .
Synthesis and Characterization
4-(Aminomethyl)benzamides can be synthesized through various methods, allowing for the preparation of a wide variety of structures .
Mechanism of Action
Target of Action
4-(Aminomethyl)benzamide has been identified as a potential inhibitor of several receptor tyrosine kinases, including EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFRa, and PDGFRb . These kinases play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and metabolism.
Mode of Action
The compound interacts with its targets by binding to the active center of the kinases. The use of 4-(Aminomethyl)benzamide as a flexible linker leads to a favorable overall geometry of the molecule, which allows it to bypass the bulk isoleucine residue and provides the necessary binding to the active center of the T315I-mutant Abl .
Biochemical Pathways
Upon binding to its targets, 4-(Aminomethyl)benzamide inhibits the activity of the kinases, thereby disrupting the signaling pathways they regulate. This disruption can lead to downstream effects such as the inhibition of cell growth and proliferation .
Result of Action
The molecular and cellular effects of 4-(Aminomethyl)benzamide’s action include the inhibition of kinase activity and the disruption of cellular signaling pathways. This can lead to the inhibition of cell growth and proliferation, making it a potential anticancer agent .
Safety and Hazards
Safety data sheets suggest that dust formation should be avoided and that the compound should not be inhaled or come into contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and store the compound in a well-ventilated place with the container tightly closed .
Future Directions
Compounds containing the 4-(aminomethyl)benzamide fragment have been synthesized and evaluated as potential anticancer agents . They have shown potent inhibitory activity against various receptor tyrosine kinases . These compounds are suitable for further optimization as inhibitors of filovirus entry, with the potential to be developed as therapeutic agents for the treatment and control of Ebola virus infections .
properties
IUPAC Name |
4-(aminomethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5,9H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIHDSIADUBKPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368857 | |
Record name | 4-(aminomethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)benzamide | |
CAS RN |
369-53-9 | |
Record name | 4-(aminomethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(aminomethyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 4-(Aminomethyl)benzamide derivatives exert their antiviral activity against Ebola and Marburg viruses?
A1: The research suggests that 4-(Aminomethyl)benzamide derivatives act as entry inhibitors for Ebola and Marburg viruses. [] While the exact mechanism remains under investigation, these compounds likely interfere with viral proteins involved in the early stages of infection, such as attachment to host cells or fusion with the host cell membrane. This effectively blocks the virus from entering the cell and replicating.
Q2: What structural modifications to the 4-(Aminomethyl)benzamide scaffold have been explored to enhance its antiviral activity against filoviruses?
A2: Researchers have investigated various structural modifications to improve the potency of 4-(Aminomethyl)benzamide derivatives against Ebola and Marburg viruses. One notable modification involved incorporating a conformationally restrained indoline ring into the structure. [] This led to the development of compounds like compounds 41-50, some of which demonstrated superior inhibitory activity compared to earlier derivatives.
Q3: How does the 4-(Aminomethyl)benzamide fragment contribute to the inhibitory activity of compounds targeting tyrosine kinases?
A3: The 4-(Aminomethyl)benzamide fragment serves as a flexible linker in these molecules. [] This flexibility is crucial as it allows the compound to adopt an optimal conformation for binding to the active site of tyrosine kinases. Specifically, molecular modeling studies with analogue 10 showed that this flexible linker enables the molecule to circumvent the bulky isoleucine residue within the active site of T315I-mutant Abl, facilitating effective binding and inhibition. []
Q4: What are the potential benefits of using 4-(Aminomethyl)benzamide derivatives as therapeutic agents for Ebola virus infections?
A4: The research highlights several potential advantages of 4-(Aminomethyl)benzamide derivatives as anti-Ebola therapeutics. Notably, compounds like 20, 32, and 35 displayed promising characteristics, including:
- High potency: They effectively inhibit Ebola and Marburg virus infections at low concentrations. []
- Metabolic stability: They exhibit good stability in plasma and liver microsomes (both rat and human), suggesting favorable pharmacokinetic properties. []
- CYP enzyme selectivity: Compound 32 showed no inhibition of CYP3A4 or CYP2C9, indicating a lower risk of drug-drug interactions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.